1-chloro-3-(4-phenylphenyl)benzene
Description
Properties
Molecular Formula |
C18H13Cl |
|---|---|
Molecular Weight |
264.7 g/mol |
IUPAC Name |
1-chloro-3-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13Cl/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
InChI Key |
MCEPVGVINCBIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Reaction-Based Synthesis
Overview:
The primary synthetic route to 1-chloro-3-(4-phenylphenyl)benzene involves Friedel-Crafts alkylation or acylation reactions, where biphenyl derivatives react with chlorinated aromatic compounds under Lewis acid catalysis.
- Catalysts: Aluminum chloride (AlCl3) is the most commonly used Lewis acid catalyst.
- Solvents: Anhydrous conditions using solvents such as dichloromethane or carbon tetrachloride.
- Temperature: Typically maintained between 0°C to room temperature for controlled chlorination and substitution.
- Reaction Time: Varies from 4 to 10 hours depending on scale and reagent purity.
Mechanism:
The reaction proceeds via electrophilic aromatic substitution, where the chlorinated aromatic electrophile activates the aromatic ring of biphenyl, leading to selective substitution at the 3-position relative to the chlorine substituent.
- A study demonstrated the preparation of related chlorinated terphenyls by reacting biphenyl with 2,4,6-trichlorobenzoyl chloride in the presence of AlCl3, resulting in high yields of chlorinated terphenyl derivatives.
Direct Chlorination of Phenylphenyl Precursors
Overview:
Selective chlorination of 4-phenylphenylbenzene derivatives is another route, where chlorine gas or chlorinating agents are bubbled through a solution of the substrate under controlled temperature.
- Chlorinating Agent: Chlorine gas or sulfuryl chloride (SO2Cl2).
- Solvents: Carbon tetrachloride (CCl4) or tetrachloroethylene are typical solvents to dissolve the substrate and facilitate chlorination.
- Temperature Control: Reactions are often conducted in an ice bath or at temperatures ranging from 0°C to 100°C to avoid over-chlorination.
- Purification: Recrystallization from n-hexane or similar solvents is used to purify the chlorinated product.
Grignard Reaction and Organometallic Approaches (Limited Use)
Although less common for this specific compound, some related chlorinated biphenyls have been synthesized via Grignard reagents reacting with chlorinated aromatic halides. However, this method is generally more complex and less cost-effective compared to Friedel-Crafts or direct chlorination.
Industrial and Scale-Up Considerations
- Large-scale synthesis relies heavily on Friedel-Crafts reactions due to their simplicity and scalability.
- Use of excess biphenyl or chlorinated benzene derivatives ensures complete conversion.
- After reaction completion, unreacted starting materials are recovered by distillation or solvent extraction to minimize waste and cost.
| Purification Method | Solvent/Technique | Notes |
|---|---|---|
| Recrystallization | n-Hexane, ethanol | Common for removing impurities |
| Column Chromatography | Silica gel, dichloromethane | For fine purification |
| Vacuum Filtration | Post solvent evaporation | Isolates crystalline product |
Summary of Preparation Methods and Conditions
| Method | Starting Materials | Catalyst/Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Biphenyl + 2,4,6-trichlorobenzoyl chloride | AlCl3 | CH2Cl2, CCl4 | 0°C to room temp | 70-90 | One-step, mild conditions, suitable for scale-up |
| Direct Chlorination | 4-Phenylphenylbenzene derivatives | Cl2 or SO2Cl2 | CCl4, tetrachloroethylene | 0-100°C | ~50 | Requires careful temp control, purification needed |
| Grignard Reaction (less common) | Biphenyl Grignard + chlorobenzene derivatives | Mg, acid work-up | Ether solvents | Reflux | Variable | More complex, less cost-effective |
Analytical Characterization Post-Preparation
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution pattern and purity.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation consistent with this compound.
- Melting Point Determination: Confirms purity and identity.
- X-ray Crystallography: Used if crystal structure confirmation is required.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while oxidation can produce chlorinated benzoic acids .
Scientific Research Applications
3-Chloro-1,1’:4’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituent at position 3 critically determines electronic and steric behavior. Key comparisons include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) enhance electrophilicity and acidity, making such derivatives suitable for enzyme inhibition (e.g., CD73 inhibitors in ) . Conversely, electron-donating groups (e.g., methoxy) improve solubility and polar reactivity .
Q & A
Q. What are the most reliable synthetic routes for preparing 1-chloro-3-(4-phenylphenyl)benzene, and how can purity be optimized?
Synthesis of this compound can be achieved via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 1-chloro-3-bromobenzene and 4-phenylphenylboronic acid. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient aryl-aryl bond formation.
- Solvent optimization : Toluene or THF at reflux (80–110°C) with aqueous Na₂CO₃ as a base.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >98% purity .
Continuous flow reactors (e.g., microreactors) have been reported to enhance yield (up to 85%) and reduce side products in analogous chlorinated benzene syntheses .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = 295.0594, observed = 295.0592) .
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 7.45–7.20 (m, aromatic protons) and absence of impurities (e.g., residual solvents).
- ¹³C NMR : Peaks corresponding to chlorine-substituted carbons (δ 135–140 ppm) and biphenyl linkages .
- X-ray Crystallography : Resolves steric effects of the 4-phenylphenyl group, with dihedral angles between aromatic rings (~45°) indicating conjugation .
Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?
The chlorine atom at position 1 directs electrophilic substitution to the para position of the adjacent phenyl group. The 4-phenylphenyl moiety enhances steric hindrance, favoring reactions under mild conditions (e.g., catalytic hydrogenation requires Pd/C at 50°C to avoid over-reduction). DFT calculations suggest the electron-withdrawing chlorine stabilizes transition states in SNAr reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
Discrepancies in yields (e.g., 47% vs. 37% in analogous compounds) often arise from:
- Oxygen sensitivity : Use of Schlenk lines or nitrogen atmospheres to prevent catalyst deactivation.
- Temperature gradients : Ensure uniform heating in large-scale reactors via internal thermocouples.
- Impurity profiling : LC-MS to identify byproducts (e.g., dehalogenated intermediates) .
Q. What strategies enable enantioselective functionalization of this compound for chiral material development?
Chiral auxiliaries or asymmetric catalysis can be applied:
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- DFT calculations : Optimize transition-state geometries to identify favored reaction pathways (e.g., chlorination at position 4 vs. 5).
- Hammett parameters : Quantify substituent effects on reaction rates (σ⁺ values for chlorine: +0.11) .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Acidic conditions : Protonation of the chlorine-substituted ring increases electrophilicity, leading to hydrolysis at elevated temperatures (>100°C).
- Basic conditions : Resistance to nucleophilic attack due to steric shielding by the 4-phenylphenyl group. Kinetic studies show a half-life >24 hours in 1M NaOH at 25°C .
Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact biological activity in related compounds?
Comparative studies of 1-fluoro-3-(4-phenylphenyl)benzene reveal:
- Reduced cytotoxicity : Fluorine’s lower electronegativity decreases interactions with cellular thiols.
- Enhanced bioavailability : LogP decreases from 4.2 (chloro) to 3.8 (fluoro), improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
